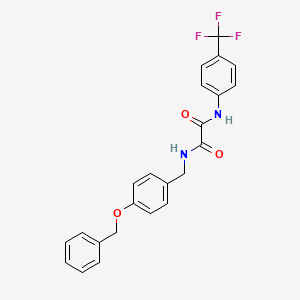
N1-(4-(benzyloxy)benzyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-(benzyloxy)benzyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a complex organic compound with notable characteristics due to the presence of benzyloxy, benzyl, and trifluoromethyl groups. Its unique structure grants it diverse functionalities that can be harnessed for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Synthesis of Intermediates:
Step 1: Synthesis of 4-(benzyloxy)benzylamine.
Reaction: 4-(benzyloxy)benzyl bromide with an amine source.
Conditions: Organic solvent (e.g., ethanol), moderate temperature (50-60°C).
Step 2: Synthesis of 4-(trifluoromethyl)phenylisocyanate.
Reaction: Reaction of 4-(trifluoromethyl)phenylamine with phosgene.
Conditions: Anhydrous conditions, low temperature (0-5°C).
Final Coupling:
Step 3: Coupling of intermediates to form the target compound.
Reaction: 4-(benzyloxy)benzylamine with 4-(trifluoromethyl)phenylisocyanate.
Conditions: Organic solvent (e.g., dichloromethane), room temperature.
Industrial Production Methods:
Employs batch or continuous flow reactors.
Optimized for yield and purity through controlled temperature, pressure, and solvent conditions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Can occur at the benzyloxy group, forming corresponding benzaldehyde derivatives.
Reduction: The trifluoromethyl group can be reduced under high-pressure hydrogenation conditions.
Substitution: The benzyl groups are susceptible to nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) under light or heat.
Major Products:
Benzaldehyde derivatives (oxidation).
Partially fluorinated compounds (reduction).
Substituted benzyl derivatives (substitution).
Aplicaciones Científicas De Investigación
Chemistry:
As a precursor in organic synthesis for creating novel compounds.
Biology:
Probes for biological systems to study molecular interactions.
Medicine:
Potential candidate for drug development due to its unique functional groups.
Industry:
Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
Mechanism:
The compound interacts with specific molecular targets, forming stable complexes.
The benzyloxy group enables interactions with proteins and enzymes through hydrophobic and π-π stacking interactions.
Molecular Targets and Pathways:
Targets enzymes involved in metabolic pathways.
Potential to modulate receptor activities in biological systems.
Comparación Con Compuestos Similares
N1-(4-methoxybenzyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide: Lacks the benzyloxy group, altering its interaction profile.
N1-(4-(benzyloxy)benzyl)-N2-(4-chlorophenyl)oxalamide: Presence of chloro group instead of trifluoromethyl affects reactivity and stability.
Uniqueness:
The trifluoromethyl group enhances the compound's metabolic stability and lipophilicity.
The benzyloxy group allows for specific interaction patterns, increasing its versatility in scientific applications.
Propiedades
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N2O3/c24-23(25,26)18-8-10-19(11-9-18)28-22(30)21(29)27-14-16-6-12-20(13-7-16)31-15-17-4-2-1-3-5-17/h1-13H,14-15H2,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZKAMGKUADEKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC(=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

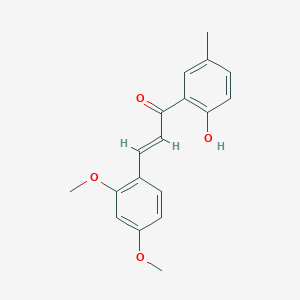
![[2-(aminomethyl)-4-methylpentyl]benzene](/img/structure/B2984402.png)
![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2984405.png)
![4-chloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2984407.png)
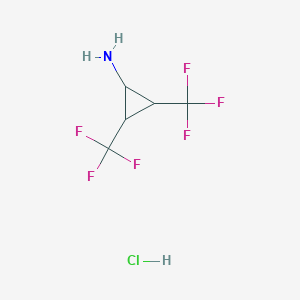
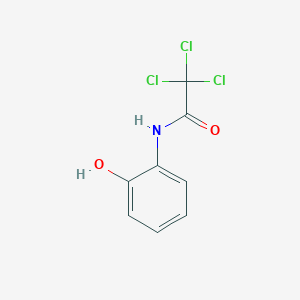
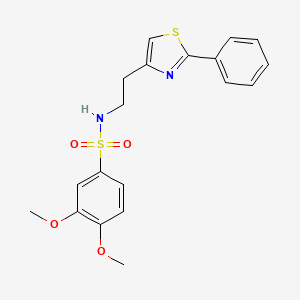
![4-[benzyl(methyl)amino]-N-[(4-fluorophenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2984412.png)
![Ethyl 4-[2-(6-phenylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2984413.png)
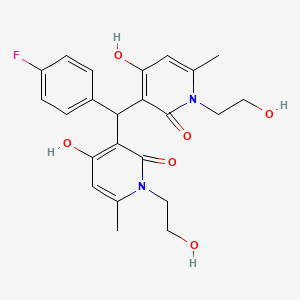
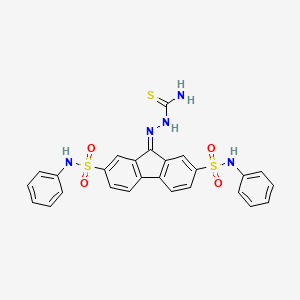
![2-(1,3-benzodioxol-5-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2984417.png)
![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2984419.png)
